molecular formula C15H14O2 B1609414 4-(2-Phenylethoxy)benzaldehyde CAS No. 61343-82-6

4-(2-Phenylethoxy)benzaldehyde

Cat. No. B1609414
CAS RN: 61343-82-6
M. Wt: 226.27 g/mol
InChI Key: NWWORWIYBLAYJD-UHFFFAOYSA-N
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Description

4-(2-Phenylethoxy)benzaldehyde, also known as 4-PEBA, is a synthetic compound that has a wide range of applications in the medical and scientific research fields. It is a colorless, crystalline solid with a faint, sweet odor and is soluble in alcohol, ether, and other organic solvents. 4-PEBA has been used in the synthesis of various drugs, as a reagent in chemical reactions, and as a building block in the preparation of other compounds.

Scientific Research Applications

Photolysis and Chemical Reactions

4-(2-Phenylethoxy)benzaldehyde, and its derivatives, are studied extensively in the context of photolysis and chemical reactions. For instance, Pedersen et al. (1970) explored the photolysis of 2-phenyl-3,1-benzoxathian-4-one, which forms benzaldehyde through a detailed reaction mechanism (Pedersen et al., 1970). In another study, Fernández et al. (1990) focused on the reaction of benzaldehyde with stabilized sulfur ylides, leading to the synthesis of specific amide derivatives (Fernández et al., 1990).

Aroma Chemical Production

Benzaldehyde, a derivative of 4-(2-Phenylethoxy)benzaldehyde, is significant in aroma chemical production. Chu and Yaylayan (2008) investigated the formation of benzaldehyde from phenylacetaldehyde, highlighting its role in generating aroma (Chu & Yaylayan, 2008).

Photocatalytic Applications

The compound's derivatives have applications in photocatalysis. Lima et al. (2017) demonstrated the use of graphitic carbon nitride for the selective synthesis of benzaldehyde from benzyl alcohol, emphasizing the environmentally friendly aspect of this photocatalytic process (Lima et al., 2017).

Polymer Synthesis

In polymer science, the synthesis and characterization of fluorescent phenylene vinylene containing polymers, where 4-(trifluorovinyloxy)benzaldehyde was a keycomponent, was explored by Neilson et al. (2008). They demonstrated its application in creating luminescent materials (Neilson et al., 2008).

Novel Method for Compound Synthesis

Sun Gui-fa (2012) developed a novel method for synthesizing 4-Benzyloxyl-2-hydroxyl benzaldehyde, showcasing an innovative approach in chemical synthesis (Sun Gui-fa, 2012).

Catalytic Applications

Procházková et al. (2007) investigated the catalytic hydrodeoxygenation of aldehydes, including benzaldehyde, on supported palladium catalysts. This study highlights the compound's role in catalysis and its potential industrial applications (Procházková et al., 2007).

Biotechnological Production

Craig and Daugulis (2013) explored the biotechnological production of benzaldehyde, a derivative of 4-(2-Phenylethoxy)benzaldehyde, emphasizing its value in the flavor industry and the development of efficient production processes (Craig & Daugulis, 2013).

properties

IUPAC Name

4-(2-phenylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWORWIYBLAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407922
Record name 4-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethoxy)benzaldehyde

CAS RN

61343-82-6
Record name 4-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.2 g of 4-hydroxybenzaldehyde is mixed with 35 ml of dimethylformamide, 16.9 g of (2-chloroethyl)benzene and 16.6 g of potassium carbonate. The resulting mixture is stirred in a stream of nitrogen at 80°-90° C. for 10 hours and then cooled. The cooled mixture is added to 500 ml of water and then extracted with 500 ml of chloroform. The extract is washed with water until it becomes neutral. The washed extract is dried with anhydrous sodium sulfate and then chloroform is distilled away. The resulting residue is distilled under reduced pressure to obtain 11.4 g of 4-phenethyloxybenzaldehyde. Thus obtained 4-phenethyloxybenzaldehyde has a boiling point of 173°-181° C./2-3 mmHg.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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